Rotigaptide

Catalog No.
S541845
CAS No.
355151-12-1
M.F
C28H39N7O9
M. Wt
617.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rotigaptide

CAS Number

355151-12-1

Product Name

Rotigaptide

IUPAC Name

(2R,4S)-1-[(2R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide

Molecular Formula

C28H39N7O9

Molecular Weight

617.7 g/mol

InChI

InChI=1S/C28H39N7O9/c1-15(25(41)30-12-23(29)39)32-24(40)13-31-26(42)22-11-19(38)14-35(22)28(44)21-4-3-9-34(21)27(43)20(33-16(2)36)10-17-5-7-18(37)8-6-17/h5-8,15,19-22,37-38H,3-4,9-14H2,1-2H3,(H2,29,39)(H,30,41)(H,31,42)(H,32,40)(H,33,36)/t15-,19+,20-,21-,22-/m1/s1

InChI Key

GFJRASPBQLDRRY-TWTQBQJDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Ac-D-Tyr-D-Pro-D-Hyp-Gly-D-Ala-Gly-NH2, Ac-Tyr-Pro-Hyp-Gly-Ala-Gly-NH2, acetyl-tyrosyl-prolyl-hydroxyprolyl-glycyl-alanyl-glycinamide, rotigaptide, ZP 123, ZP-123, ZP123 peptide

Canonical SMILES

CC(C(=O)NCC(=O)N)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C)O

Isomeric SMILES

C[C@H](C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H]1C[C@@H](CN1C(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)C)O

The exact mass of the compound Rotigaptide is 617.2809 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rotigaptide (ZP123; CAS 355151-12-1) is a synthetic, all-D-amino acid hexapeptide gap junction modifier that specifically enhances connexin 43 (Cx43) mediated intercellular communication. Unlike traditional antiarrhythmic agents that directly block membrane ion channels, Rotigaptide prevents the uncoupling of gap junctions during metabolic stress, such as ischemia. For procurement and experimental design, its primary value lies in its exceptional proteolytic stability—achieved via its D-amino acid backbone—and its defined stoichiometry, making it the benchmark standard for long-term in vivo and in vitro studies of ischemia-reperfusion, cardiac electrophysiology, and gap junction modulation [1].

Substituting Rotigaptide with the endogenous parent peptide AAP10 or traditional small-molecule antiarrhythmics fundamentally compromises experimental integrity. AAP10 undergoes rapid proteolysis in plasma, yielding a half-life of mere minutes, which precludes its use in sustained infusion or multi-day tissue models [1]. Conversely, traditional antiarrhythmics like amiodarone act via non-specific ion channel blockade, introducing confounding pleiotropic effects on membrane conductance. Procuring the exact Rotigaptide sequence ensures a >4,000-fold stability advantage over L-peptides and absolute target selectivity for Cx43 without altering basal hemichannel activity or direct ion channel gating [2].

In Vitro Plasma Stability vs. Endogenous AAP10

Rotigaptide (ZP123) overcomes the fundamental limitation of early antiarrhythmic peptides by utilizing an all-D-amino acid backbone, rendering it highly resistant to endogenous proteases. In human plasma assays, the parent L-peptide AAP10 degrades almost immediately, whereas Rotigaptide remains intact for weeks[1].

Evidence DimensionIn vitro human plasma half-life (t1/2)
Target Compound Data14.0 days
Comparator Or BaselineAAP10 (3-4 minutes)
Quantified Difference>4,000-fold longer half-life
ConditionsIn vitro human plasma degradation assay

Enables multi-day continuous infusion and chronic in vivo cardiovascular models without the rapid degradation seen in L-amino acid peptides.

Mechanism Specificity for Connexin 43 (Cx43) Gap Junctions

Unlike traditional Class III antiarrhythmics (e.g., amiodarone) that act via broad-spectrum blockade of potassium, sodium, and calcium channels, Rotigaptide specifically modulates gap junction intercellular communication (GJIC). It prevents the uncoupling of Cx43 during metabolic stress without altering basal membrane conductance or direct ion channel gating [1].

Evidence DimensionOff-target ion channel blockade (e.g., hERG, K+, Na+)
Target Compound DataNo direct blockade or alteration of basal membrane conductance
Comparator Or BaselineAmiodarone / Traditional Antiarrhythmics (Broad-spectrum channel blockade)
Quantified DifferenceAbsolute mechanistic selectivity for Cx43 vs multi-channel interference
ConditionsCardiac electrophysiology and patch-clamp models

Allows researchers to isolate the effects of gap junction modulation from confounding direct membrane potential alterations in safety pharmacology.

Formulation Compatibility and Aqueous Solubility

As a synthetic hexapeptide, Rotigaptide requires specific formulation strategies for optimal in vivo delivery. It demonstrates excellent solubility in standard B2B excipient mixtures, achieving clear solutions at high concentrations when formulated with cyclodextrins, avoiding the need for excessively harsh or tissue-damaging solvents .

Evidence DimensionSolubility in aqueous vehicle
Target Compound Data≥ 5 mg/mL (8.10 mM) in 10% DMSO / 90% (20% SBE-β-CD in saline)
Comparator Or BaselineUnformulated baseline (<0.1 mg/mL in pure aqueous buffer for typical hydrophobic peptides)
Quantified DifferenceHighly processable clear solution at ≥ 5 mg/mL
ConditionsStandard cyclodextrin-based in vivo vehicle preparation

Ensures reproducible, precipitate-free dosing solutions for intravenous bolus or continuous infusion in large animal models.

Infarct Size Reduction in Ischemia-Reperfusion Models

In rigorous large-animal models (e.g., open-chest dogs subjected to 60-min coronary occlusion), Rotigaptide significantly reduces infarct size when administered prior to reperfusion. This demonstrates its functional superiority over unstable precursors that cannot sustain therapeutic levels during the critical reperfusion window [1].

Evidence DimensionInfarct size (% of left ventricle)
Target Compound Data7.1 ± 1.0% (at highest dose 1000 ng/kg bolus + 10 μg/kg/h)
Comparator Or BaselineVehicle Control (13.2 ± 1.9%)
Quantified Difference46% relative reduction in infarct size
ConditionsCanine 60-min ischemia / 4-h reperfusion model

Provides a validated, highly stable positive control for myocardial salvage and ischemia-reperfusion injury studies.

Multi-Day Ischemia-Reperfusion Injury Models

Utilizing its >14-day in vitro plasma half-life, Rotigaptide is the ideal candidate for chronic infusion studies assessing infarct size reduction and myocardial salvage without the need for constant re-dosing or battling the rapid degradation of L-amino acid peptides [1].

Cardiac Safety Pharmacology Screening

As a highly selective Cx43 modulator that does not block hERG or other primary ion channels, Rotigaptide serves as a precise positive control for gap junction enhancement, isolating intercellular communication variables from direct membrane potential alterations[2].

Advanced In Vitro Syncytium Assays

Its high solubility in standard aqueous vehicles (like SBE-β-CD) makes it optimal for maintaining prolonged intercellular coupling in 3D cardiac organoids or prolonged cell culture under metabolic stress, ensuring reproducible dosing without precipitation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

617.28092585 Da

Monoisotopic Mass

617.28092585 Da

Boiling Point

1187.3±65.0 °C(Predicted)

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GFA1W6KO7N

Sequence

YPXGAG

Other CAS

355151-12-1

Wikipedia

Rotigaptide

Dates

Last modified: 04-14-2024
1: Ng FS, Kalindjian JM, Cooper SA, Chowdhury RA, Patel PM, Dupont E, Lyon AR, Peters NS. Enhancement of Gap Junction Function During Acute Myocardial Infarction Modifies Healing and Reduces Late Ventricular Arrhythmia Susceptibility. JACC Clin Electrophysiol. 2016 Oct;2(5):574-582. PubMed PMID: 27807593; PubMed Central PMCID: PMC5076465.
2: Pedersen CM, Venkatasubramanian S, Vase H, Hyldebrandt JA, Contractor H, Schmidt MR, Bøtker HE, Cruden NL, Newby DE, Kharbanda RK, Lang NN. Rotigaptide protects the myocardium and arterial vasculature from ischaemia reperfusion injury. Br J Clin Pharmacol. 2016 Jun;81(6):1037-45. doi: 10.1111/bcp.12882. PubMed PMID: 26750458.
3: Su GY, Wang J, Xu ZX, Qiao XJ, Zhong JQ, Zhang Y. [Corrigendum] Effects of rotigaptide (ZP123) on connexin43 remodeling in canine ventricular fibrillation. Mol Med Rep. 2015 Dec;12(6):8327. doi: 10.3892/mmr.2015.4472. PubMed PMID: 26499056; PubMed Central PMCID: PMC4758342.
4: Su GY, Wang J, Xu ZX, Qiao XJ, Zhong JQ, Zhang Y. Effects of rotigaptide (ZP123) on connexin43 remodeling in canine ventricular fibrillation. Mol Med Rep. 2015 Oct;12(4):5746-52. doi: 10.3892/mmr.2015.4193. Erratum in: Mol Med Rep. 2015 Dec;12(6):8327. PubMed PMID: 26252617; PubMed Central PMCID: PMC4581824.
5: Hsieh YC, Lin JC, Hung CY, Li CH, Lin SF, Yeh HI, Huang JL, Lo CP, Haugan K, Larsen BD, Wu TJ. Gap junction modifier rotigaptide decreases the susceptibility to ventricular arrhythmia by enhancing conduction velocity and suppressing discordant alternans during therapeutic hypothermia in isolated rabbit hearts. Heart Rhythm. 2016 Jan;13(1):251-61. doi: 10.1016/j.hrthm.2015.07.023. PubMed PMID: 26188250.
6: Ueda N, Yamamoto M, Honjo H, Kodama I, Kamiya K. The role of gap junctions in stretch-induced atrial fibrillation. Cardiovasc Res. 2014 Nov 1;104(2):364-70. doi: 10.1093/cvr/cvu202. PubMed PMID: 25183791; PubMed Central PMCID: PMC4217686.
7: Gao L, Cheng C, Sparatore A, Zhang H, Wang C. Hydrogen sulfide inhibits human platelet aggregation in vitro in part by interfering gap junction channels: effects of ACS14, a hydrogen sulfide-releasing aspirin. Heart Lung Circ. 2015 Jan;24(1):77-85. doi: 10.1016/j.hlc.2014.05.019. PubMed PMID: 25047282.
8: Liu Y, Li H, Xia W, Yu S, Huang C, Huang H. Electrophysiological effect of rotigaptide in rabbits with heart failure. Arch Med Sci. 2014 May 12;10(2):374-80. doi: 10.5114/aoms.2012.31385. PubMed PMID: 24904675; PubMed Central PMCID: PMC4042033.
9: Tsang H, Leiper J, Hou Lao K, Dowsett L, Delahaye MW, Barnes G, Wharton J, Howard L, Iannone L, Lang NN, Wilkins MR, Wojciak-Stothard B. Role of asymmetric methylarginine and connexin 43 in the regulation of pulmonary endothelial function. Pulm Circ. 2013 Sep;3(3):675-91. doi: 10.1086/674440. PubMed PMID: 24618552; PubMed Central PMCID: PMC4070793.
10: Skyschally A, Walter B, Schultz Hansen R, Heusch G. The antiarrhythmic dipeptide ZP1609 (danegaptide) when given at reperfusion reduces myocardial infarct size in pigs. Naunyn Schmiedebergs Arch Pharmacol. 2013 May;386(5):383-91. doi: 10.1007/s00210-013-0840-9. PubMed PMID: 23397587.
11: Yi SL, Zhong JQ, Zhang J, Su GY, Li JS, Liu HZ, Zhang Y. ZP123 reduces energy required for defibrillation by preventing connexin43 remodeling during prolonged ventricular fibrillation in swine. Tex Heart Inst J. 2012;39(6):784-91. PubMed PMID: 23304014; PubMed Central PMCID: PMC3528250.
12: Takemoto Y, Takanari H, Honjo H, Ueda N, Harada M, Kato S, Yamazaki M, Sakuma I, Opthof T, Kodama I, Kamiya K. Inhibition of intercellular coupling stabilizes spiral-wave reentry, whereas enhancement of the coupling destabilizes the reentry in favor of early termination. Am J Physiol Heart Circ Physiol. 2012 Sep 1;303(5):H578-86. doi: 10.1152/ajpheart.00355.2012. PubMed PMID: 22707561.
13: Li JS, Zhong JQ, Zeng QX, Liu HZ, Su GY, Zhang Y. Effect of ZP123, a gap junction modifier, on prolonged ventricular fibrillation in swine. Cardiology. 2011;118(3):147-52. doi: 10.1159/000328016. PubMed PMID: 21606647.
14: Macia E, Dolmatova E, Cabo C, Sosinsky AZ, Dun W, Coromilas J, Ciaccio EJ, Boyden PA, Wit AL, Duffy HS. Characterization of gap junction remodeling in epicardial border zone of healing canine infarcts and electrophysiological effects of partial reversal by rotigaptide. Circ Arrhythm Electrophysiol. 2011 Jun;4(3):344-51. doi: 10.1161/CIRCEP.110.959312. PubMed PMID: 21493965; PubMed Central PMCID: PMC3116056.
15: Liu HZ, Zhong JQ, Li JS, Su GY, Wang J, Zhang Y. [Changes in myocardial connexin 43 during ventricular fibrillation]. Zhongguo Wei Zhong Bing Ji Jiu Yi Xue. 2010 Oct;22(10):595-8. Chinese. PubMed PMID: 20977841.
16: Myles RC, Bernus O, Burton FL, Cobbe SM, Smith GL. Effect of activation sequence on transmural patterns of repolarization and action potential duration in rabbit ventricular myocardium. Am J Physiol Heart Circ Physiol. 2010 Dec;299(6):H1812-22. doi: 10.1152/ajpheart.00518.2010. PubMed PMID: 20889843; PubMed Central PMCID: PMC3006295.
17: Gramley F, Himmrich E, Mollnau H, Theis C, Hammwohner M, Goette A. Recent advances in the pharmacological treatment of cardiac arrythmias. Drugs Today (Barc). 2009 Nov;45(11):807-24. doi: 10.13581/dot.2009.45.11.1412574. Review. Erratum in: Drugs Today (Barc). 2010 Jan;46(1):69. PubMed PMID: 20126673.
18: Dhein S, Hagen A, Jozwiak J, Dietze A, Garbade J, Barten M, Kostelka M, Mohr FW. Improving cardiac gap junction communication as a new antiarrhythmic mechanism: the action of antiarrhythmic peptides. Naunyn Schmiedebergs Arch Pharmacol. 2010 Mar;381(3):221-34. doi: 10.1007/s00210-009-0473-1. Review. PubMed PMID: 19943035.
19: Singh B. Atrial fibrillation: from ion channels to bedside treatment options. J Electrocardiol. 2009 Nov-Dec;42(6):660-70. doi: 10.1016/j.jelectrocard.2009.04.002. Review. PubMed PMID: 19520377.
20: Rossman EI, Liu K, Morgan GA, Swillo RE, Krueger JA, Gardell SJ, Butera J, Gruver M, Kantrowitz J, Feldman HS, Petersen JS, Haugan K, Hennan JK. The gap junction modifier, GAP-134 [(2S,4R)-1-(2-aminoacetyl)-4-benzamido-pyrrolidine-2-carboxylic acid], improves conduction and reduces atrial fibrillation/flutter in the canine sterile pericarditis model. J Pharmacol Exp Ther. 2009 Jun;329(3):1127-33. doi: 10.1124/jpet.108.150102. PubMed PMID: 19252062.

Explore Compound Types